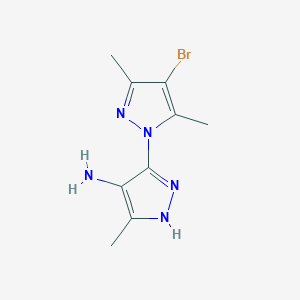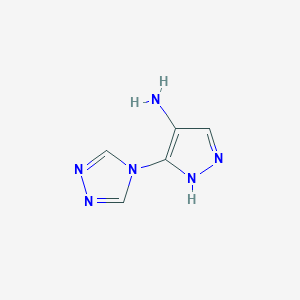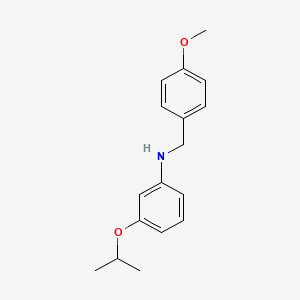
N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline
Descripción general
Descripción
Molecular Structure Analysis
The exact molecular structure of “N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline” is unclear based on the name alone. It would likely involve an isopropylbenzyl group attached to a trimethylaniline group .
Chemical Reactions Analysis
Without specific information on “this compound”, it’s difficult to provide an analysis of its chemical reactions .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compounds
N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline is utilized in the synthesis of heterocyclic compounds. A study demonstrated the conversion of 2,4,6-trimethylaniline into derivatives of tetrahydropyridone, dihydropyrimidinedione, and 4-carboxy-2-pyrrolidinone (Mickevičius & Patupaite, 2000).
Synthesis Methodology
Research on the synthesis of 2,4,6-trimethylaniline by alkylation of o-toluidine was conducted, focusing on the effect of temperature, pressure, and ratio of raw materials on yield and selectivity (Zhang Xiu-cheng, 2011).
Peptide Synthesis
The compound has been used in peptide synthesis, specifically as 2,4,6-trimethylbenzyl esters of N-acylamino acids, showing its potential in the synthesis of various peptides (Stewart, 1966).
Phthalocyanine Complexes
A study reported the preparation and evaluation of phthalocyanine complexes with (4-isopropylbenzyl)oxy substituents, examining their enzyme inhibition features (Güzel et al., 2020).
Iron Carbonyl Complexes
2,4,6-Trimethylaniline has been used to synthesize iron carbonyl complexes, which were characterized and analyzed for their thermal stability and structural properties (M’thiruaine et al., 2014).
Thermolysis Study
The thermolysis of nitrate and perchlorate salts of 2,4,6-trimethylaniline was examined, revealing insights into the thermal decomposition kinetics of these salts (Kapoor et al., 2010).
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-[(4-propan-2-ylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-13(2)18-8-6-17(7-9-18)12-20-19-15(4)10-14(3)11-16(19)5/h6-11,13,20H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPAFMPLGRRAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=C(C=C2)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)
![[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385251.png)

![2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385256.png)

![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)

![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)

